Synthetic Yield: Methyl Ester Cyclization Outperforms Ethyl Ester Route by 18 Percentage Points
In the cyclization of methyl 3-aminothiophene-2-carboxylate with formamide/formic acid/acetic anhydride to generate the 4-oxo-thieno[3,2-d]pyrimidine scaffold, the methyl ester substrate yields 81% of the target 3H-thieno[3,2-d]pyrimidin-4-one product [1]. By contrast, the analogous cyclization employing ethyl cyanocarboxylate to form the ethyl ester (CAS 319442-19-8) proceeds in only 63% yield under comparable conditions . This 18-percentage-point yield advantage directly translates to reduced cost per gram of advanced intermediate in multi-step kinase inhibitor syntheses.
| Evidence Dimension | Cyclization yield to form 4-oxo-thieno[3,2-d]pyrimidine ester |
|---|---|
| Target Compound Data | 81% isolated yield (methyl ester, CAS 1379338-27-8, obtained as 3H-thieno[3,2-d]pyrimidin-4-one intermediate) |
| Comparator Or Baseline | 63% isolated yield (ethyl ester, CAS 319442-19-8) |
| Quantified Difference | +18 percentage points (absolute); 1.29-fold yield advantage |
| Conditions | Methyl ester route: methyl 3-aminothiophene-2-carboxylate (50 g, 0.16 mol) with acetic anhydride/formic acid then ammonium formate/formamide at 150 °C for 8 h [1]. Ethyl ester route: methyl 3-aminothiophene-2-carboxylate (3.0 g, 19 mmol) with ethyl cyanoformate in acetic acid/HCl at 70 °C for 3 h . |
Why This Matters
An 18-point yield gap at an early intermediate stage compounds across multi-step sequences; for a 10-step synthesis, a 1.29× per-step advantage can result in a >10-fold difference in overall yield, directly affecting procurement volume requirements and cost-of-goods calculations.
- [1] US Patent Application US20140371219A1 (Hanmi Pharma). Thieno[3,2-d]pyrimidine derivatives having inhibitory activity for protein kinases. Preparation Example 1: Preparation of 3H-thieno[3,2-d]pyrimidin-4-one (39 g, 81% yield). Filed 2014. View Source
